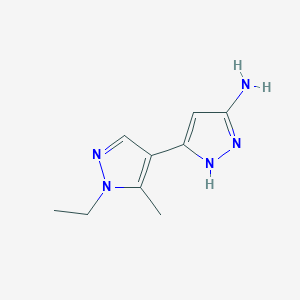

3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

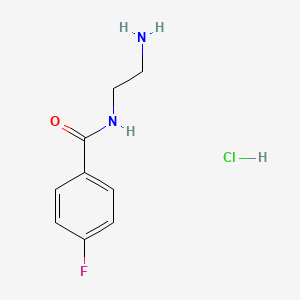

This compound is an aniline derivative, which means it contains an amino group (-NH2) attached to a benzene ring. It also has a trifluoromethyl group (-CF3) and an imidazole ring, which is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nature of the trifluoromethyl group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

As an aniline derivative, this compound could undergo reactions typical of anilines, such as electrophilic aromatic substitution. The presence of other functional groups could also open up other possible reaction pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, while the amino group could allow it to form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Structural Properties

One study focused on the synthesis and spectroscopic analysis of novel compounds, demonstrating the versatility of substituted anilines in producing various intermediates and end products. This research underlines the compound's role in facilitating diverse chemical reactions, indicating its potential in synthetic organic chemistry and material science applications (Issac & Tierney, 1996).

Phase Behavior and Applications in Ionic Liquids

Research on ionic liquids, particularly those based on imidazolium and phosphonium, includes studying their phase behavior with various solutes, including aromatic compounds. The study highlights the impact of the anion choice on solubility and suggests potential applications of these ionic liquids as alternative, environmentally friendly solvents in extraction processes and the separation of target molecules (Visak et al., 2014).

Degradation and Stability Studies

An investigation into the degradation processes of nitisinone, a compound with similarities in chemical structure, utilized LC-MS/MS to understand its stability and identify degradation products. Such studies are crucial for assessing the stability of pharmaceuticals and environmental chemicals, offering insights into their behavior under various conditions (Barchańska et al., 2019).

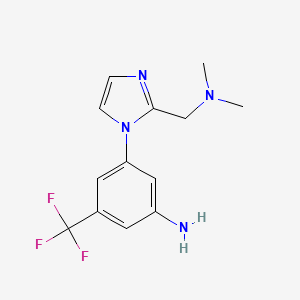

Antitumor Activity

Imidazole derivatives, including those structurally related to the query compound, have been reviewed for their antitumor activity. This includes examining bis(2-chloroethyl)amino derivatives and various other substituted imidazoles for their potential as antitumor drugs. Such compounds are significant for developing new cancer treatments, demonstrating the role of imidazole derivatives in medicinal chemistry (Iradyan et al., 2009).

Mécanisme D'action

Target of Action

It’s worth noting that this compound is often used in the synthesis of various benzimidazole products . Benzimidazoles are known to have a wide range of biological activities and are used in medicinal chemistry as antifungal, antiparasitic, and anticancer agents.

Mode of Action

The compound interacts with its targets through a copper-mediated three-component reaction involving o-iodoanilines, anilines, and ethyl trifluoropyruvate . This transformation proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethyl benzimidazoles . The reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Result of Action

The result of the compound’s action is the production of various 2-trifluoromethyl benzimidazole products in moderate to good yields . These products have potential applications in medicinal chemistry due to the biological activities of benzimidazoles.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent can alter the reactivity and selectivity of the compound . HFIP establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, which is responsible for the altered reactivity and exquisite selectivity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[(dimethylamino)methyl]imidazol-1-yl]-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4/c1-19(2)8-12-18-3-4-20(12)11-6-9(13(14,15)16)5-10(17)7-11/h3-7H,8,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDLYVOGSGNHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC=CN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501138796 | |

| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((Dimethylamino)methyl)-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

CAS RN |

943320-51-2 | |

| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943320-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-5-(trifluoromethyl)phenyl]-N,N-dimethyl-1H-imidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)

![1-(3-(4-(1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)-N,N-dimethylmethanamine](/img/structure/B3170387.png)

![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)